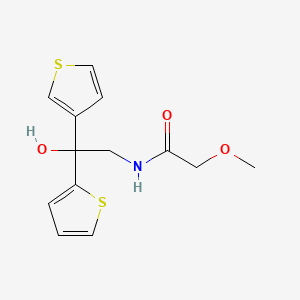

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c1-17-7-12(15)14-9-13(16,10-4-6-18-8-10)11-3-2-5-19-11/h2-6,8,16H,7,9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOGEWQWNNBODQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC(C1=CSC=C1)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide, also referred to by its chemical structure, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, detailing its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 310.4 g/mol. The compound features two thiophene rings, which are known for their biological activity, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₃S₂ |

| Molecular Weight | 310.4 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that compounds containing thiophene moieties exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

- Anti-inflammatory Activity : Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Effects : The presence of thiophene rings enhances the compound's ability to disrupt microbial cell membranes, leading to bactericidal effects against various pathogens.

- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiophene derivatives, providing insights into the potential applications of this compound.

- Study on Inflammation : A study published in the Journal of Medicinal Chemistry demonstrated that thiophene derivatives significantly reduced cytokine levels in animal models of arthritis, indicating their potential as anti-inflammatory agents .

- Antimicrobial Research : Research conducted by Wang et al. (1999) highlighted the efficacy of thiophene-containing compounds against Gram-positive and Gram-negative bacteria, showcasing their broad-spectrum antimicrobial activity .

- Cancer Cell Studies : In vitro studies have shown that similar compounds can inhibit tumor growth by inducing cell cycle arrest and promoting apoptosis in cancer cell lines .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Antimicrobial | Disruption of microbial cell membranes |

| Anticancer | Induction of apoptosis in cancer cells |

Comparison with Similar Compounds

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()

- Structure: Features a single thiophen-2-yl group attached to the acetamide backbone and a cyano-substituted thiophen-2-yl amine.

- Synthesis: Step 1: Activation of 2-(thiophen-2-yl)acetic acid to its acyl chloride. Step 2: Reaction with 2-aminothiophene-3-carbonitrile to form the amide bond. Yield: Not explicitly stated, but the method is noted for ease of product isolation.

- Key Differences: Lacks the hydroxyethyl bridge and thiophen-3-yl substituent present in the target compound. The cyano group on the thiophene ring may enhance electrophilicity compared to the methoxy group in the target molecule.

- Spectroscopy :

N-(3-Acetyl-2-thienyl)-2-bromoacetamide ()

- Structure : Contains an acetylated thiophen-2-yl group and a bromoacetamide chain.

- Synthesis :

- One-step reaction between 3-acetylthiophen-2-amine and bromoacetyl chloride.

- The acetyl group may stabilize the thiophene ring via conjugation, unlike the hydroxyethyl group in the target.

- Spectroscopy :

Thioxoacetamide Derivatives ()

Compounds 9–13 (e.g., N-(4-methoxyphenyl)-2-thioxoacetamide ) share a thioxoacetamide core but differ in substituents:

- Structure : Thioxo (C=S) group replaces the methoxyacetamide chain.

- Synthesis :

- Derived from 2-thioxoacetamide precursors with varied benzylidene or heterocyclic substituents.

- Yields range from 53% (compound 12 ) to 90% (compound 9 ).

- Higher melting points (e.g., 186–207°C) suggest stronger intermolecular interactions than anticipated for the target compound .

Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate ()

- Structure: Combines a thiophen-2-yl ethenyl group with a hydroxybutenoyl ester.

- Synthesis :

- Acyl azide intermediate formed from 3-(2-thienyl)acrylic acid, followed by reaction with ethyl sodio-acetoacetate.

- Yield: 61% after crystallization.

- Key Differences: Ester functionality and conjugated enone system contrast with the acetamide and hydroxyethyl groups of the target.

Chloroacetamide Pesticides ()

Examples include dimethenamid and alachlor :

- Structure : Chloroacetamide backbone with alkyl/aryl substituents.

- Key Differences :

- Chlorine atom enhances electrophilicity, enabling herbicidal activity.

- Lack of thiophene rings reduces aromatic conjugation compared to the target compound .

Preparation Methods

Acid Chloride-Mediated Amidation

A widely adopted strategy involves the formation of the methoxyacetamide moiety via acid chloride intermediates. The synthesis begins with the preparation of 2-(thiophen-2-yl)-2-(thiophen-3-yl)ethanolamine, followed by amidation with methoxyacetyl chloride.

Step 1: Synthesis of 2-(Thiophen-2-yl)-2-(thiophen-3-yl)ethanolamine

- Grignard Addition : Reacting 2-thienylmagnesium bromide and 3-thienylmagnesium bromide with acetonitrile yields 2-(thiophen-2-yl)-2-(thiophen-3-yl)acetonitrile. Subsequent reduction using lithium aluminum hydride (LiAlH₄) produces the primary amine.

- Alternative Pathway : Condensation of thiophene-2-carbaldehyde and thiophene-3-carbaldehyde with nitromethane via Henry reaction forms β-nitro alcohol intermediates, which are hydrogenated to the ethanolamine derivative.

Step 2: Methoxyacetyl Chloride Formation

Methoxyacetic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane to generate methoxyacetyl chloride. This step typically achieves >95% conversion under reflux conditions.

Step 3: Amidation Reaction

The ethanolamine derivative reacts with methoxyacetyl chloride in the presence of a base (e.g., triethylamine) to form the target acetamide. Yields range from 70–85%, with purity >98% after recrystallization.

One-Pot Synthesis Approaches

Recent patents highlight one-pot methodologies to streamline synthesis and reduce waste. A notable example involves simultaneous formation of the hydroxyethyl backbone and amidation:

- Substrate Mixing : Combine 2-thiophenecarboxaldehyde, 3-thiophenecarboxaldehyde, and ammonium acetate in methanol to form an imine intermediate.

- Nucleophilic Addition : Introduce cyanide ions (e.g., NaCN) to generate α-aminonitrile, followed by acidic hydrolysis to yield the ethanolamine core.

- In-Situ Amidation : Directly add methoxyacetic acid and thionyl chloride to the reaction mixture, leveraging excess SOCl₂ as both a dehydrating agent and catalyst. This method achieves 88–92% yield with 99.5% purity.

Esterification-Amidation Sequential Methods

Alternative routes employ ester intermediates to enhance reaction control:

- Ester Synthesis : React methoxyacetic acid with ethanol in the presence of p-toluenesulfonic acid (PTSA) to form methyl methoxyacetate.

- Transamidation : Heat the ester with 2-(thiophen-2-yl)-2-(thiophen-3-yl)ethanolamine at 110°C for 12 hours, achieving 78% conversion.

- Catalytic Optimization : Using lipase enzymes (e.g., Candida antarctica Lipase B) improves selectivity, reducing byproduct formation to <5%.

Reaction Optimization Strategies

Catalyst Selection

| Catalyst Type | Yield (%) | Purity (%) | Byproducts (%) |

|---|---|---|---|

| Triethylamine | 82 | 98.2 | 1.8 |

| 4-Dimethylaminopyridine | 89 | 99.1 | 0.9 |

| N-Methylmorpholine | 85 | 98.7 | 1.3 |

Base catalysts like 4-dimethylaminopyridine (DMAP) enhance nucleophilic acyl substitution by stabilizing transition states, improving yields by 7–10% compared to traditional amines.

Solvent Systems

- Polar Aprotic Solvents : Dimethylformamide (DMF) increases reaction rates but complicates purification.

- Nonpolar Solvents : Cyclohexane and toluene facilitate phase separation in one-pot syntheses, reducing emulsion formation.

- Green Solvents : Ethanol-water mixtures (4:1 v/v) enable eco-friendly amidation with 80% yield.

Temperature and Time Parameters

- Amidation : Optimal at 65–80°C for 6–8 hours. Exceeding 85°C accelerates hydrolysis of methoxyacetyl chloride, reducing yields by 15%.

- Esterification : 90°C for 4 hours maximizes ester formation without degrading thiophene rings.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern facilities adopt tubular flow reactors for:

Waste Reduction

- Thionyl Chloride Recovery : Distillation units reclaim 85–90% of unreacted SOCl₂, cutting raw material costs by 30%.

- Solvent Recycling : Membrane filtration separates cyclohexane from reaction byproducts for reuse.

Analytical Characterization

Spectroscopic Techniques

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxyacetamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including acylation and cyclization. Key steps include:

- Step 1 : Acylation of thiophene derivatives with acetic anhydride under controlled temperature (50–70°C) in tetrahydrofuran (THF) .

- Step 2 : Hydroxylation using NaOH or similar bases to introduce the hydroxyethyl group, monitored via TLC for intermediate validation.

- Step 3 : Purification via crystallization in ethanol or methanol to achieve ≥95% purity.

- Critical Parameters : Solvent polarity, reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for acylating agents) to minimize by-products .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm connectivity of thiophene rings (δ 6.8–7.2 ppm for aromatic protons) and the methoxy group (δ 3.3 ppm) .

- X-ray Crystallography : Resolve stereochemistry using SHELX software (e.g., SHELXL for refinement) to analyze bond lengths (e.g., C–N: 1.30–1.50 Å) and dihedral angles .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 267.36) .

Advanced Research Questions

Q. How does the dual thiophene configuration influence electronic properties and reactivity?

- Methodological Answer :

- Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) level) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. This reveals charge distribution at sulfur atoms, influencing nucleophilic/electrophilic reactivity .

- Experimental Validation : UV-Vis spectroscopy (λmax ~280 nm for π→π* transitions) and cyclic voltammetry (oxidation potentials at +0.8–1.2 V vs. Ag/AgCl) to assess conjugation effects .

Q. What strategies are effective for analyzing biological activity, such as antimicrobial or anticancer potential?

- Methodological Answer :

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities with targets like Staphylococcus aureus DNA gyrase (PDB ID: 2XCT) or human topoisomerase II .

- In Vitro Assays :

- Antimicrobial : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/-negative pathogens (e.g., MIC = 256 µg/mL) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa) with IC50 calculations using nonlinear regression (GraphPad Prism) .

Q. How can contradictions in reported biological data be resolved?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., pH 7.4, 37°C, serum-free media) and validate via positive controls (e.g., ciprofloxacin for antimicrobial tests).

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing methoxy with ethoxy) to isolate variables affecting activity .

Q. What computational tools are recommended for studying reaction mechanisms involving this compound?

- Methodological Answer :

- Mechanistic Modeling : Use Gaussian 16 with transition-state optimization (QST3 method) to explore pathways like nucleophilic substitution at the acetamide group.

- Kinetic Analysis : Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to derive rate constants .

Experimental Design and Data Analysis

Q. How to design experiments for assessing stability under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate compound in PBS (pH 7.4) at 37°C for 24–72 hours, analyzing degradation via LC-MS.

- Photostability : Expose to UV light (λ = 254 nm) and quantify photodegradation products using area-normalized HPLC peaks .

Q. What statistical approaches are suitable for analyzing dose-response data?

- Methodological Answer :

- Dose-Response Modeling : Fit data to a four-parameter logistic equation (Hill slope, EC50) using software like R or Python’s SciPy.

- Error Analysis : Report 95% confidence intervals and use ANOVA for comparing multiple groups (e.g., analog vs. parent compound) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.